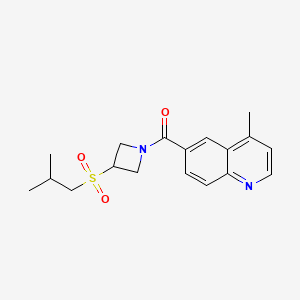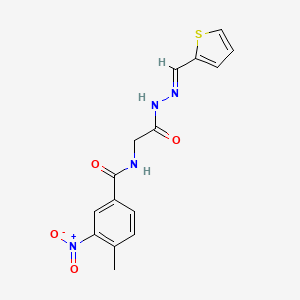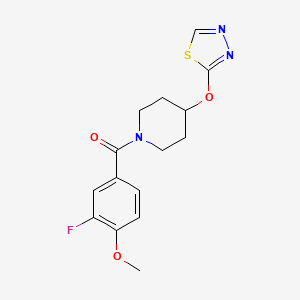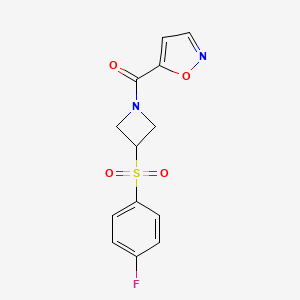
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(Isobutylsulfonyl)azetidin-1-yl)(4-methylquinolin-6-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Application in Catalytic Processes
Azetidine derivatives have shown promising results in catalytic asymmetric addition reactions, demonstrating high enantioselectivity. A study highlights the preparation and evaluation of enantiopure azetidine derivatives for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving up to 99.0% enantioselectivity, showcasing their potential as chiral catalysts in organic synthesis (Mincan Wang et al., 2008).
Antimicrobial and Antitubercular Activities
Research into new pyrimidine-azetidinone analogues has shown significant antimicrobial and antitubercular activities, pointing towards the potential of these compounds in developing new antibacterial and antituberculosis drugs. This study synthesizes a series of compounds and tests them against bacterial and fungal strains, as well as Mycobacterium tuberculosis, providing insights into their antimicrobial efficacy (M. Chandrashekaraiah et al., 2014).
Novel Routes to Aziridinones
Investigations into the photonitrogenation of dihydro-1,2,3-triazol-4-ones have led to novel routes for the synthesis of aziridinones. This research presents an interesting approach to generating aziridinones through photodenitrogenation, opening new pathways in the synthesis of nitrogen-containing heterocycles (H. Quast et al., 1982).
Antitumor Agents
Quinoline derivatives have been explored for their potential as bioreductively activated antitumor agents. A study synthesizes a series of 2-cycloalkyl- and 2-alkyl-3-(hydroxymethyl)-1-methylindoloquinones, evaluating their cytotoxicity against hypoxic cells in vitro. This research contributes to understanding the structure-activity relationship and the therapeutic potential of these compounds in cancer treatment (M. Naylor et al., 1997).
properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)11-24(22,23)15-9-20(10-15)18(21)14-4-5-17-16(8-14)13(3)6-7-19-17/h4-8,12,15H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJZTWBZVGJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Oxa-6-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2777225.png)
![1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2777226.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2777230.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2777233.png)
![5-(2,4-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2777235.png)




![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2777242.png)
![[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methanamine;hydrochloride](/img/structure/B2777244.png)
